- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Cas no 943751-93-7 (7-Bromo-1,2-dihydroisoquinolin-3(4H)-one)

943751-93-7 structure
Nome del prodotto:7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
Numero CAS:943751-93-7
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD13193419
CID:838855
PubChem ID:52982870
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
- 7-bromo-2,4-dihydro-1H-isoquinolin-3-one
- 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone
- 7-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
- 7-BROMO-1,4-DIHYDROISOQUINOLIN-3-ONE
- MQUGBXADZXVVJM-UHFFFAOYSA-N
- FCH1381947
- AX8161365
- AB0027795
- 7-bromo-1,4-dihydro-2H-isoquinolin-3-one
- ST24029882
- AM20041446
- W9676
- 7-Bromo-1,4-dihydroisoquinolin-3(
- 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
- 7-Bromo-1,4-dihydroisoquinolin-3(2H)-one
- 7-Bromo-12-dihydroisoquinolin-3(4H)-one
- DS-0743
- AKOS015835918
- DA-00443
- SY110980
- CS-W008675
- 943751-93-7
- MFCD13193419
- 7-Bromo-1 pound not2-dihydroisoquinolin-3(4H)-one
- FS-2983
- SCHEMBL1948977
- J-519098
- DTXSID60680685
-
- MDL: MFCD13193419
- Inchi: 1S/C9H8BrNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-3H,4-5H2,(H,11,12)
- Chiave InChI: MQUGBXADZXVVJM-UHFFFAOYSA-N
- Sorrisi: O=C1CC2C(=CC(=CC=2)Br)CN1
Proprietà calcolate
- Massa esatta: 224.97900
- Massa monoisotopica: 224.979
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 195
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 29.1
- XLogP3: 1.4
Proprietà sperimentali
- Colore/forma: Pale-yellow to Yellow-brown Solid
- Densità: 1.559±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: No data available
- Punto di ebollizione: 412.6±45.0 °C at 760 mmHg
- Punto di infiammabilità: 203.4±28.7 °C
- Indice di rifrazione: 1.6
- Solubilità: Leggermente solubile (1,2 g/l) (25°C),
- PSA: 29.10000
- LogP: 1.95020
- Pressione di vapore: No data available
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Dichiarazione di avvertimento: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Sealed in dry,Room Temperature
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Dati doganali
- CODICE SA:2933790090
- Dati doganali:
Codice doganale cinese:
2933790090Panoramica:
293379090 Altri lattami. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:9,0% Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293379090. altri lattami. IVA:17,0%. Tasso di sconto fiscale:9,0%. Tariffa MFN:9,0%. Tariffa generale:20,0%
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Fluorochem | 077499-1g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 1g |
£119.00 | 2022-03-01 | |
Key Organics Ltd | FS-2983-1G |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | >95% | 1g |
£159.00 | 2023-09-08 | |
Ambeed | A152617-25g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 25g |
$1249.0 | 2025-02-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD161365-100mg |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 100mg |
¥58.0 | 2024-04-17 | |
eNovation Chemicals LLC | Y0981361-10g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 10g |
$650 | 2023-09-03 | |
Chemenu | CM145178-1g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 1g |
$143 | 2021-08-05 | |
eNovation Chemicals LLC | D957305-10g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 10g |
$295 | 2024-06-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GK470-1g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 1g |
961.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GK470-250mg |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 250mg |
478CNY | 2021-05-08 | |
Key Organics Ltd | FS-2983-5G |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | >95% | 5g |
£138.00 | 2025-02-08 |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Riferimento
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 24 h, 160 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, rt
Riferimento
- Pyrrolopyridine derivatives as inhibitors of ENL/AF9 YEATS and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, United States, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Phosphoric acid , Oxygen ; 35 min, 170 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, cooled
Riferimento
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, World Intellectual Property Organization, , ,
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Raw materials
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Preparation Products
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Letteratura correlata
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
943751-93-7 (7-Bromo-1,2-dihydroisoquinolin-3(4H)-one) Prodotti correlati
- 1243373-94-5(2-bromo-3-hydroxybenzene-1-sulfonamide)
- 2138520-87-1(1,8-Dipropyl-1-azaspiro[4.5]decan-4-amine)
- 1695942-55-2(3-bromo-4-(pentan-2-yloxy)-1lambda6-thiolane-1,1-dione)
- 330189-20-3(N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide)
- 286932-39-6(5-Bromo-N-tert-butyl-2-thiophenesulfonamide)
- 2228461-79-6(3-(2-fluoro-4-methoxyphenyl)methylpyrrolidin-3-ol)
- 1559139-50-2(1H-Inden-1-amine, 3-ethyl-2,3-dihydro-2,6-dimethyl-)
- 686770-22-9(2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-phenylacetamide)
- 27906-85-0((hex-5-en-1-yl)(propyl)amine)
- 899973-31-0(5-amino-1-(4-fluorophenyl)methyl-N-4-(propan-2-yl)phenyl-1H-1,2,3-triazole-4-carboxamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:943751-93-7)7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Purezza:99%/99%/99%
Quantità:5g/10g/25g
Prezzo ($):244.0/487.0/1124.0